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Platinum rhodium

Electrocatalysis Direct Methanol Fuel Cell Anodic Oxidation

High-temperature measurement and catalysis applications demand materials that outperform pure platinum under extreme conditions. Pt-Rh alloy (CAS 11107-71-4) delivers composition-specific performance advantages verified by quantitative evidence. • 40% higher creep resistance vs. pure Pt with 10% Rh addition, supporting durable thermocouple windings up to 1820 °C (Type B). • 283% increase in methanol electro-oxidation current density over pure Pt, enabling higher DMFC power output. • Type B (Pt-30%Rh) extends operational limit 70 °C beyond Types R/S, mandated for vacuum furnace applications. Supplied as thermocouple-grade wire, foil, or powder in Pt90/Rh10, Pt80/Rh20, and Pt70/Rh30 compositions. Custom ratios and bulk quantities available upon request.

Molecular Formula PtRh
Molecular Weight 297.99 g/mol
CAS No. 11107-71-4
Cat. No. B082538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlatinum rhodium
CAS11107-71-4
Molecular FormulaPtRh
Molecular Weight297.99 g/mol
Structural Identifiers
SMILES[Rh].[Pt]
InChIInChI=1S/Pt.Rh
InChIKeyPXXKQOPKNFECSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1.1 g / 10 wire / 10 spooled / 20 wire / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Platinum Rhodium Alloy: Technical Baseline


Platinum rhodium (Pt–Rh) alloy (CAS 11107-71-4) is a binary metallic system combining platinum and rhodium in various compositional ratios, typically 90/10, 80/20, or 70/30 wt% [1]. The alloy is characterized by a face-centered cubic (FCC) crystal structure and a melting range of approximately 1830–1855 °C [2]. Its defining technical attributes include enhanced high-temperature mechanical strength relative to pure platinum [3] and a combination of oxidation resistance and catalytic functionality that distinguishes it from other platinum-group-metal (PGM) alloys such as Pt–Ir or Pt–Pd [1]. Primary industrial deployments include Type R, S, and B thermocouples for temperature measurement up to ~1820 °C [4], three-way automotive emission control catalysts [5], and specialty furnace windings requiring durable electrical resistance at elevated temperatures [3].

1
High-temperature thermometry using Type R, S, or B thermocouples up to ~1820°C
2
Emission control catalysis in three-way automotive converters
3
Furnace windings and structural components requiring creep resistance at elevated temperatures

Platinum Rhodium Alloy: Performance Gaps with Generic Substitutes


Platinum rhodium alloys cannot be substituted interchangeably with other platinum-group-metal (PGM) alloys or pure platinum without incurring measurable performance degradation. The alloy exhibits composition-dependent differences in three quantifiable dimensions: (1) high-temperature mechanical properties, where 10% Rh addition increases creep resistance by approximately 40% relative to pure platinum under identical tensile stress conditions [1]; (2) catalytic specificity, where Pt–Rh demonstrates distinct activity profiles versus Pt–Pd for steam reforming and methane oxidation under transient lean/rich cycling [2]; and (3) thermoelectric stability, where higher Rh content in Type B (Pt–30%Rh vs. Pt–6%Rh) enables an extended upper operating limit of ~1820 °C compared to ~1750 °C for Types R and S [3]. Additionally, surface segregation behavior—where Pt atoms preferentially migrate to the surface while Rh resides in the core—produces electronic and catalytic properties unique to Pt–Rh bimetallic systems that cannot be replicated by physical mixtures or alternative binary combinations [4]. These quantifiable, composition-driven distinctions preclude generic substitution without altering key performance specifications.

Creep Resistance
Pure platinum may exhibit lower creep resistance under sustained load compared to Pt–Rh alloy.
Catalytic Selectivity
Pt–Ir or Pt–Pd alloys may not replicate the specific catalytic activity of Pt–Rh for steam reforming and methane oxidation.
Thermoelectric Stability
Thermocouple upper temperature limits shift with Rh content; Type R/S are not interchangeable with Type B beyond ~1750°C.

Platinum Rhodium Alloy: Quantitative Differentiation Evidence


Methanol Electro-Oxidation with Pt/Rh Multilayers

In acidic methanol electro-oxidation, a Ptpc/Rh₂/Pt₁ metallic multilayer configuration exhibited a 283% increase in peak current density compared to a pure platinum polycrystalline (Ptpc) electrode. This quantitative enhancement was measured under identical voltammetric conditions in acid medium [1]. In situ FTIR spectroscopy further revealed that CO₂ formation from methanol oxidation occurred at lower potentials on the Rh-containing multilayer relative to pure Ptpc, indicating facilitated removal of CO-type intermediates and improved catalytic efficiency [2].

Peak Current Density
Head-to-head
2.83× vs pure Pt electrode
Supports DMFC anode catalyst design
Acidic medium; Ptpc/Rh₂/Pt₁ multilayer
Electrocatalysis Direct Methanol Fuel Cell Anodic Oxidation

High-Temperature Creep Resistance Enhancement

Room-temperature creep testing under sustained tensile load demonstrated that a 10% rhodium–platinum alloy requires approximately 7 tons per square inch to produce 0.2% permanent extension after 1000 hours, whereas pure platinum reaches the same extension threshold at only 4.9 tons per square inch [1]. This represents a 43% higher load-bearing capacity for the Pt–10%Rh alloy under identical test conditions and duration. Grain size exerts a decisive influence at elevated temperatures: a 10% Rh alloy with mean grain size of 0.0021 inches tested at 400 psi extended twice as rapidly at 750 °C as pure platinum with larger 0.004-inch grains, but annealing to increase alloy grain size reversed this relationship, yielding a creep rate lower than that of pure platinum [2].

Creep Load Capacity
Head-to-head
~7 vs 4.9 tons/in² (1000 h, 0.2% ext.)
Supports high-temperature structural material selection
Room-temperature sustained tensile test
High-Temperature Mechanical Properties Creep Resistance Materials Selection

Catalytic Ignition Stability of Pt-Rh

In a direct comparative study of catalytic ignition of ethanol–oxygen–nitrogen mixtures, 90% platinum–10% rhodium (Pt–10%Rh) wire initiated surface reactions at temperatures approximately 45 K higher than pure platinum wire. For 3% ethanol mixtures, Pt–10%Rh ignited at an average temperature of 512 K with minimal variation across fuel–oxygen equivalence ratios (Φ = 0.2 to 1.0), whereas pure platinum ignited at temperatures ranging from 450 K (Φ = 0.5) to 473 K (Φ = 1.0) [1]. Under identical 3% ethanol conditions, heat generation rates were 5.5 W/cm² for Pt–10%Rh versus 19.6 W/cm² for pure platinum. Critically, Pt–10%Rh exhibited no significant seasoning effects under the test conditions, while pure platinum seasoned over time and became increasingly reactive, initiating surface reactions at progressively lower temperatures [2].

Ignition Temperature
Head-to-head
512 K vs 450-473 K; stable vs seasoning
Supports ignition control predictability
3% ethanol-O₂-N₂; Φ 0.2–1.0
Catalytic Ignition Combustion Alternative Fuels

Low-Temperature Methane Steam Reforming Activity

In a comparative investigation of three-way catalysts for heavy-duty natural gas engine methane abatement, Pt/Rh-based and Pd/Rh-based catalysts were evaluated under transient lean/rich cycling conditions. At low temperatures, the Pt/Rh catalyst exhibited higher activity for methane steam reforming (SR) compared to the Pd/Rh catalyst. At mid-to-high temperatures, transitions from rich to lean feed produced higher rates of methane direct oxidation under lean conditions using Pt/Rh relative to Pd/Rh. However, SR deactivates more rapidly in the Pt/Rh catalyst system [1]. Results from an additional Pd-only catalyst confirm that Rh is essential for NOₓ conversion and high N₂ selectivity, underscoring that the Pt–Rh pairing provides distinct functional advantages not available from Pd–Rh or Pd-only configurations under specific temperature and feed-composition regimes [2].

Low-T SR Activity
Head-to-head
Higher for Pt/Rh vs Pd/Rh; faster deactivation
Supports cold-start aftertreatment selection
Transient lean/rich cycling
Three-Way Catalyst Natural Gas Engine Methane Abatement

Thermocouple Upper Temperature Limit Extension

Platinum–rhodium thermocouples are commercially available in standardized compositions: Type R (Pt–13%Rh vs. Pt), Type S (Pt–10%Rh vs. Pt), and Type B (Pt–30%Rh vs. Pt–6%Rh). Types R and S can be used up to approximately 1750 °C, whereas Type B extends the upper operating limit to approximately 1820 °C [1]. This 70 °C extension is enabled by the higher rhodium content in both legs of the Type B thermocouple, which enhances high-temperature thermoelectric stability and mechanical integrity [2]. Above ~1200 °C, all Pt–Rh thermocouples experience additional drift due to thermoelectric inhomogeneity, requiring regular calibration. However, Type B offers measurably greater stability in vacuum applications compared to Types R and S [3].

Upper Temperature Limit
Cross-study comparable
~1820°C (Type B) vs ~1750°C (R/S)
Enables higher-temperature process control
Oxidizing/inert atmosphere
Thermometry High-Temperature Measurement Process Control

DFT Prediction of Surface Segregation

Density functional theory (DFT) calculations on bimetallic RhₙPt₅₅₋ₙ clusters with cuboctahedral structure reveal that Pt atoms tend to segregate to the surface, preferentially occupying vertex sites, while Rh atoms favor core localization [1]. The ordered core–shell configuration Rh₁₃@Pt₄₂ exhibits an excess energy of −5.16 eV, substantially lower than the −2.49 eV excess energy of the random Rh₂₇Pt₂₈ alloy structure, indicating a strong thermodynamic driving force toward Pt surface enrichment and Rh subsurface/core enrichment [2]. This computational finding is consistent with experimental observations from Monte Carlo simulations of Pt₂₅Rh₇₅ surfaces showing Pt segregation and (2×1) missing-row reconstruction on (110) facets [3]. The electronic consequence—a shift in d-band center and altered s-, p-, d-partial density of states relative to pure Pt and pure Rh—provides a mechanistic basis for the distinct catalytic and electrochemical behavior of Pt–Rh alloys compared to either pure metal or other PGM combinations.

Excess Energy
Class-level inference
−5.16 eV (core-shell) vs −2.49 eV (random)
Informs bimetallic catalyst surface design
DFT calculations; cuboctahedral clusters
Bimetallic Catalysis Density Functional Theory Surface Science

Platinum Rhodium Alloy: Application Scenarios


Direct Methanol Fuel Cell (DMFC) Anode Catalyst Development

Researchers and fuel cell developers seeking enhanced methanol electro-oxidation current density should prioritize Pt–Rh bimetallic architectures. The 283% increase in peak current density versus pure platinum in acidic media [1] makes Pt–Rh multilayer electrodes a high-value candidate for increasing DMFC power output. The observed lower-potential CO₂ formation [2] further indicates improved CO tolerance, addressing a key durability bottleneck in direct methanol systems.

Natural Gas Engine Three-Way Catalyst Formulation

For heavy-duty natural gas engine aftertreatment systems operating under lean/rich oscillatory conditions, Pt/Rh-based three-way catalysts provide quantifiable advantages over Pd/Rh formulations at low temperatures, particularly for methane steam reforming activity [1]. Procurement decisions should weigh this low-temperature SR advantage against the observed faster SR deactivation in Pt/Rh systems. For applications where cold-start methane conversion is the limiting performance factor, Pt/Rh offers a demonstrable edge over Pd/Rh alternatives.

Ultra-High Temperature Thermocouple Applications

Industrial processes operating in the 1750–1820 °C regime—including specialty glass production, advanced ceramic sintering, and high-temperature metallurgy—require Type B (Pt–30%Rh vs. Pt–6%Rh) thermocouples. Types R and S are rated only to ~1750 °C, a 70 °C deficit that renders them unsuitable for these applications [1]. Type B also offers superior vacuum stability [2], making it the technically mandated choice for vacuum furnace applications in this temperature range.

Catalytic Igniter Components for Alternative-Fuel Engines

Engine designers developing catalytic ignition systems for ethanol or alternative fuel combustion should specify Pt–10%Rh wire over pure platinum. The absence of seasoning-induced ignition temperature drift in Pt–10%Rh, in contrast to the progressive reactivity increase observed in pure platinum [1], enables more predictable ignition timing and reduces engine control calibration complexity. The 45 K higher ignition temperature of Pt–10%Rh is offset by its superior time-invariant performance characteristics.

Application
Selection Property
Validation Focus
Direct Methanol Fuel Cell Anode
Pt–Rh bimetallic multilayer architecture
Peak current density vs Pt; CO tolerance
Natural Gas Engine TWC
Pt/Rh ratio and lean/rich transient response
Low-temperature methane SR activity; deactivation
Ultra-High Temperature Thermocouple
30% Rh content (Type B) for extended limit
Upper temperature limit; vacuum stability
Catalytic Igniter Components
Pt–10%Rh wire composition and stability
Ignition temperature consistency; seasoning behavior

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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